molecular formula C15H11ClO2S B2534955 (2-chloro-9H-thioxanthen-9-yl)acetic acid CAS No. 21908-89-4

(2-chloro-9H-thioxanthen-9-yl)acetic acid

Cat. No.: B2534955
CAS No.: 21908-89-4
M. Wt: 290.76
InChI Key: HWHPORPONBUMAR-UHFFFAOYSA-N
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Description

(2-chloro-9H-thioxanthen-9-yl)acetic acid: is an organic compound with the molecular formula C15H11ClO2S. It is a derivative of thioxanthene, a class of compounds known for their diverse applications in medicinal chemistry and material science .

Future Directions

The future directions for research on “(2-chloro-9H-thioxanthen-9-yl)acetic acid” and related compounds could involve exploring their potential uses in various fields, such as organic synthesis and photopolymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-9H-thioxanthen-9-yl)acetic acid typically involves the chlorination of thioxanthene followed by carboxylation. One common method includes the reaction of 2-chlorothioxanthone with chloroacetic acid under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-chloro-9H-thioxanthen-9-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or receptor binding .

Comparison with Similar Compounds

  • 2-chlorothioxanthone
  • 2-carboxymethoxythioxanthone
  • 9H-thioxanthene-9-one

Comparison: Compared to these similar compounds, (2-chloro-9H-thioxanthen-9-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the acetic acid moiety enhances its solubility and reactivity in various chemical reactions .

Properties

IUPAC Name

2-(2-chloro-9H-thioxanthen-9-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO2S/c16-9-5-6-14-12(7-9)11(8-15(17)18)10-3-1-2-4-13(10)19-14/h1-7,11H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHPORPONBUMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(S2)C=CC(=C3)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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